3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H30N2O4 and its molecular weight is 386.492. The purity is usually 95%.
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Scientific Research Applications
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
A study by Sonda et al. (2003) synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, showing potential as serotonin 4 (5-HT4) receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their potential application in enhancing gastrointestinal motility. However, challenges with oral bioavailability due to poor intestinal absorption rates were noted, pointing to the need for further structural modifications to improve bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Analogue of Rhein with Improved Systemic Exposure
Owton et al. (1995) conducted a synthesis that led to 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, with improved systemic exposure in guinea pigs. This suggests the potential of structurally similar compounds for therapeutic applications in treating conditions such as osteoarthritis, showcasing the importance of structural analogues in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
δ-Opioid Agonist for Pain Management
Research by Nozaki et al. (2012) introduced novel δ-opioid agonists demonstrating significant analgesic effects in mouse models of chronic pain without inducing typical δ agonist-induced receptor internalization or locomotor activation. This underscores the potential of benzamide derivatives in developing new pain management therapies that minimize side effects associated with opioid use (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).
Antibacterial Activity of Benzamide Complexes
A study by Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity against various bacterial strains. Copper complexes exhibited enhanced activity compared to the free ligands and standard antibiotics, indicating the potential of benzamide derivatives in antibacterial applications (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Mechanism of Action
Properties
IUPAC Name |
3,4-diethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVEHHPIAGGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.